N-(3-bromophenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide
Description
N-(3-bromophenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 3-bromophenyl group linked via an acetamide bridge to a 7-methyl[1,2,4]triazolo[4,3-a]pyrimidine core. This structure combines a halogenated aromatic system with a fused heterocyclic scaffold, which is hypothesized to enhance target binding through π-π interactions, halogen bonding, and hydrogen bonding.
Properties
Molecular Formula |
C14H12BrN5OS |
|---|---|
Molecular Weight |
378.25 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H12BrN5OS/c1-9-5-13(20-8-16-19-14(20)17-9)22-7-12(21)18-11-4-2-3-10(15)6-11/h2-6,8H,7H2,1H3,(H,18,21) |
InChI Key |
WKCNRYOAOZLDJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NN=CN2C(=C1)SCC(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazolo[4,3-a]pyrimidine Core
- The triazolo[4,3-a]pyrimidine ring is constructed via cyclization reactions involving appropriate precursors such as substituted pyrimidines and hydrazines or amidines.
- Methyl substitution at the 7-position is introduced either by using methylated starting materials or via methylation post-ring formation.
- This heterocyclic core provides the biological activity scaffold and acts as a nucleophile via the sulfur atom in subsequent steps.
Preparation of 2-chloro-N-(3-bromophenyl)acetamide Intermediate
- The acetamide moiety is prepared by reacting 3-bromoaniline with chloroacetyl chloride under basic conditions (e.g., potassium carbonate) in an aprotic solvent like acetone.
- The reaction is typically performed at room temperature or under reflux for several hours, followed by isolation of the chloroacetamide intermediate by filtration and washing.
- This intermediate contains a reactive chloro group adjacent to the amide, primed for nucleophilic substitution.
Coupling via Nucleophilic Substitution
- The key step involves nucleophilic substitution of the chlorine atom in 2-chloro-N-(3-bromophenyl)acetamide by the thiol group of the triazolo[4,3-a]pyrimidin-5-yl thiol or its equivalent.
- This reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or triethylamine to deprotonate the thiol and enhance nucleophilicity.
- Reaction conditions typically involve stirring at room temperature or mild heating (e.g., 50–80 °C) for several hours (8–12 h).
- The product precipitates upon acidification or can be extracted and purified by recrystallization or chromatography.
Detailed Reaction Conditions and Yields
Purification and Characterization
- The crude product is often isolated by precipitation after acidification of the reaction mixture.
- Recrystallization from solvents such as methanol, acetic acid, or n-hexane yields pure compound.
- Purity and structure confirmation are carried out by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^13C NMR to confirm chemical shifts corresponding to aromatic protons, methyl groups, and methylene adjacent to sulfur.
- Infrared (IR) Spectroscopy: Identification of amide carbonyl (~1650 cm^-1), NH stretching (~3300 cm^-1), and sulfanyl linkages.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight (~404 Da).
- Thin Layer Chromatography (TLC): Monitoring reaction progress and purity with suitable solvent systems (chloroform:methanol 90:10 or toluene:acetone 8:2).
Literature Synthesis Example (Adapted)
A representative synthetic route adapted from analogous heterocyclic sulfanylacetamides:
Synthesis of 7-methyltriazolo[4,3-a]pyrimidin-5-thiol:
- Starting from 7-methylpyrimidin-5-amine, react with hydrazine hydrate to form the triazolo ring.
- Introduce thiol functionality by sulfurization or substitution reactions.
Preparation of 2-chloro-N-(3-bromophenyl)acetamide:
- Add chloroacetyl chloride dropwise to a stirred solution of 3-bromoaniline and potassium carbonate in acetone at room temperature.
- Reflux for 4–5 hours, cool, filter precipitate, wash and dry.
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Starting materials | 3-bromoaniline, chloroacetyl chloride, 7-methylpyrimidin-5-amine, hydrazine hydrate |
| Solvents | Acetone, DMF, ethanol, methanol, acetic acid |
| Bases | Potassium carbonate (K2CO3) |
| Temperature | Room temperature to reflux (25–80 °C) |
| Reaction Time | 4–12 hours depending on step |
| Purification | Filtration, recrystallization, chromatography |
| Characterization | NMR, IR, MS, TLC |
Research Findings and Optimization Notes
- The choice of base and solvent critically affects the yield and purity in the nucleophilic substitution step. Potassium carbonate in DMF is preferred for efficient thiolate formation.
- Reaction monitoring by TLC is essential to avoid overreaction or decomposition.
- Recrystallization solvents should be chosen based on solubility profiles to maximize purity without significant loss of product.
- Substituent effects on the phenyl ring (bromo in this case) influence reactivity and biological activity; bromine provides a handle for further functionalization if desired.
This synthesis approach aligns with established methods for related heterocyclic sulfanylacetamides reported in peer-reviewed journals and chemical databases, ensuring reproducibility and scalability for research applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-bromophenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide is a complex organic compound that has a brominated phenyl group and a triazolo-pyrimidine moiety. It belongs to a class of compounds known for potential biological activities, particularly in medicinal chemistry. The presence of both the sulfanyl group and the acetamide functionality contributes to its unique chemical properties and reactivity.
Scientific Research Applications
this compound has several applications:
- Medicinal Chemistry This compound is explored for its potential biological activities, especially in the context of drug development.
- Cancer and Infectious Diseases It may interact with specific enzymes or receptors in biological systems, modulating biological pathways relevant to disease processes, particularly in cancer and infectious diseases.
- Drug Design Ongoing research aims to elucidate interaction mechanisms and establish structure-activity relationships that could guide future drug design efforts.
Structural Features and Comparison
this compound has a unique combination of structural features.
The unique combination of a brominated phenyl group and a triazolo-pyrimidine core in this compound may enhance its biological activity compared to its analogs.
The following table compares this compound to other similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-Methoxyphenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide | Methoxy group instead of bromine | Variation in electronic properties |
| 7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin derivatives | Lacks brominated phenyl | Focused on different substitution patterns |
| Benzothieno-triazolo-pyrimidine derivatives | Different core structure | Variation in biological activity profiles |
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The bromophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Triazolopyrimidine vs. Triazole Cores
- The target compound’s triazolopyrimidine core (fused bicyclic system) provides greater rigidity and planar geometry compared to monocyclic 1,2,4-triazole analogs . This enhances π-π stacking with hydrophobic enzyme pockets, as demonstrated by ZINC000021797248’s low binding energy (-9.2 kcal/mol) with metalloproteinase II (MPII) .
- In contrast, 1,2,4-triazole derivatives (e.g., ) exhibit flexibility but may compensate with substituent diversity.
Halogen and Methyl Substituent Effects
- The 3-bromophenyl group in the target compound contributes to halogen bonding with electron-rich regions of biological targets, a feature shared with 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide . However, the latter’s simpler structure lacks heterocyclic complexity, resulting in weaker enzymatic inhibition .
- Methyl groups (e.g., 7-methyl in the target, 4-methylphenyl in ) enhance metabolic stability by sterically blocking oxidative degradation pathways. This aligns with ZINC000021797248’s favorable ADMET properties .
Sulfanyl vs. Methoxy/Amino Linkers
- The sulfanyl (-S-) bridge in the target compound and its analogs (e.g., ) provides moderate electronegativity and resistance to hydrolysis compared to methoxy (-O-) or amino (-NH₂) linkers. For instance, ZINC000021797248’s methoxy group increases polarity but may reduce blood-brain barrier penetration .
Physicochemical and Pharmacokinetic Profiles
Biological Activity
N-(3-bromophenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a brominated phenyl group and a triazolo-pyrimidine moiety , which contribute to its unique chemical properties. The presence of the sulfanyl group and the acetamide functionality enhances its reactivity and potential interactions with biological targets.
| Component | Description |
|---|---|
| Brominated Phenyl Group | Enhances lipophilicity and potential receptor interactions |
| Triazolo-Pyrimidine Moiety | Imparts biological activity related to nucleic acid interactions |
| Sulfanyl Group | May facilitate enzyme interactions or act as a reactive site |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit promising activities against various biological targets:
- Anticancer Activity : Preliminary studies suggest that this compound may modulate pathways relevant to cancer progression. It is hypothesized to interact with specific enzymes or receptors involved in cell proliferation and apoptosis.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, suggesting potential applications in treating infections.
The interaction mechanisms of this compound with biological systems are under investigation. Current findings suggest:
- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth or pathogen survival.
- Receptor Modulation : It could interact with specific receptors that regulate cellular signaling pathways.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- The bromine substitution on the phenyl ring enhances the compound's potency compared to analogs lacking this feature.
- Variations in the triazolo-pyrimidine structure can significantly affect the compound's interaction with target proteins.
Comparative Analysis with Similar Compounds
A comparison with other structurally related compounds reveals notable differences in biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-Methoxyphenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide | Methoxy group instead of bromine | Variation in electronic properties |
| 7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin derivatives | Lacks brominated phenyl | Focused on different substitution patterns |
| Benzothieno-triazolo-pyrimidine derivatives | Different core structure | Variation in biological activity profiles |
These comparisons highlight how specific substitutions influence the biological profiles of these compounds.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of related compounds. For instance:
- Anticancer Studies : A study found that a related triazole derivative exhibited IC50 values comparable to standard chemotherapeutics against various cancer cell lines. The mechanism was linked to the inhibition of Bcl-2 protein interactions.
- Antimicrobial Activity : Research indicated that similar acetamide derivatives showed significant antibacterial effects against Gram-positive bacteria. The presence of electron-withdrawing groups was crucial for enhancing their activity.
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the formation of the triazolo[4,3-a]pyrimidine core, followed by sulfanylation and acetylation. Key intermediates are monitored using thin-layer chromatography (TLC) and characterized via -NMR, -NMR, and IR spectroscopy. For example, sulfanylation steps often require anhydrous conditions with solvents like DMF or THF under nitrogen atmospheres to prevent oxidation .
Q. How is purity and structural integrity validated post-synthesis?
High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water gradients) is used to assess purity (>95%). Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation. NMR spectroscopy resolves regiochemical ambiguities in the triazole and pyrimidine moieties .
Q. What methods are recommended for evaluating solubility and stability under experimental conditions?
Solubility is tested in polar (DMSO, ethanol) and non-polar solvents (dichloromethane) using dynamic light scattering (DLS). Stability studies involve incubating the compound at varying pH (3–10) and temperatures (4–37°C) over 72 hours, with degradation monitored via HPLC. Stability in biological buffers (e.g., PBS) is critical for in vitro assays .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing by-products?
Yield optimization involves adjusting reaction parameters:
- Temperature : Controlled heating (e.g., 60–80°C for cyclization steps) reduces side reactions.
- Catalysts : Use of Pd/C or CuI in coupling reactions improves efficiency.
- Purification : Flash chromatography with gradient elution (hexane/ethyl acetate) isolates the target compound from regioisomers .
Q. What strategies elucidate the structure-activity relationship (SAR) against kinase targets?
SAR studies combine molecular docking (e.g., AutoDock Vina) to predict binding interactions with kinases (e.g., EGFR, CDK2) and in vitro enzyme inhibition assays (IC determination). Substituent variations (e.g., bromophenyl vs. chlorophenyl) are systematically tested to correlate structural motifs with activity .
Q. How can crystallography resolve ambiguities in binding modes?
Co-crystallization with target proteins (e.g., bromodomains) followed by X-ray diffraction (resolution ≤2.0 Å) identifies critical hydrogen bonds and hydrophobic interactions. For example, the sulfanyl group may form a disulfide bridge with cysteine residues in the active site, confirmed via electron density maps .
Q. What analytical approaches resolve contradictions in reported biological activity data?
Cross-validation using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance for binding affinity) and meta-analysis of dose-response curves (Hill slopes, R) address variability. Contradictions in antimicrobial activity may arise from differences in bacterial strains or assay protocols (e.g., broth microdilution vs. agar diffusion), requiring standardized CLSI guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
